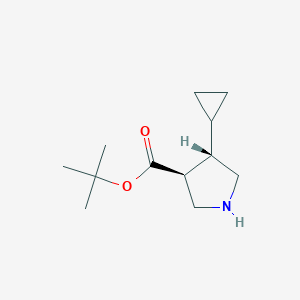

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis

Palladium-Catalyzed Reactions : It plays a critical role in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, highlighting its utility in constructing complex heterocyclic structures (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications : It has been utilized as a chiral auxiliary and a chiral building block in dipeptide synthesis, showcasing its importance in the preparation of enantiomerically pure compounds. This application underscores its versatility in asymmetric synthesis and the creation of molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis and Ligand Development

- Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of a wide array of amines. This includes alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, illustrating its pivotal role in the synthesis of biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Material and Drug Development

- Physicochemical and Pharmacokinetic Properties : The compound and its derivatives have been studied for their physicochemical and pharmacokinetic properties, providing insights into the development of new drugs. These studies evaluate alternative substituents to optimize drug efficacy and reduce unwanted side effects, demonstrating its application in medicinal chemistry (Westphal et al., 2015).

Advanced Material Synthesis

- Synthesis of Key Intermediates : It has been instrumental in the synthesis of key intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate. This showcases its role in the production of essential components for the biosynthesis of fatty acids, sugars, and α-amino acids, underscoring its significance in both synthetic and natural product chemistry (Qin et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves the reaction of tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate with a chiral catalyst to obtain the desired stereoisomer.", "Starting Materials": [ "tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate", "chiral catalyst" ], "Reaction": [ "Add chiral catalyst to a solution of tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate in a suitable solvent", "Stir the reaction mixture at a suitable temperature and for a suitable time to allow for the desired stereoisomer to form", "Isolate the product by standard purification techniques such as column chromatography or recrystallization" ] } | |

Número CAS |

2137606-24-5 |

Fórmula molecular |

C12H21NO2 |

Peso molecular |

211.30 g/mol |

Nombre IUPAC |

tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3 |

Clave InChI |

BLGXXHUWLGPVMB-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2 |

SMILES |

CC(C)(C)OC(=O)C1CNCC1C2CC2 |

SMILES canónico |

CC(C)(C)OC(=O)C1CNCC1C2CC2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580405.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)

![4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2580419.png)

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)